molecular formula C11H11NO B10843790 4-(Methylamino)naphthalen-1-ol

4-(Methylamino)naphthalen-1-ol

Cat. No.: B10843790
M. Wt: 173.21 g/mol
InChI Key: YEJJUWPHXGQPCZ-UHFFFAOYSA-N
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Description

4-(Methylamino)naphthalen-1-ol is a naphthol derivative featuring a methylamino (-NHCH₃) substituent at the 4-position of the naphthalene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the production of antidepressants like duloxetine and its analogs . Its structure enables diverse reactivity, including participation in tautomerism, coordination chemistry, and electrophilic substitution, making it valuable for designing bioactive molecules and dyes .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-(methylamino)naphthalen-1-ol

InChI

InChI=1S/C11H11NO/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,12-13H,1H3

InChI Key

YEJJUWPHXGQPCZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

4-(Quinolin-8-yldiazenyl)naphthalen-1-ol

  • Synthesis : Prepared via diazo-coupling reactions, characterized by PM3 semi-empirical methods for vibrational frequency analysis .
  • Properties : Exhibits distinct IR peaks for azo (-N=N-) and hydroxyl (-OH) groups. Theoretical and experimental vibrational frequencies show deviations ≤5%, attributed to computational approximations .
  • Applications : Used as a dye and adsorbent due to its conjugated π-system .

Comparison with 4-(Methylamino)naphthalen-1-ol:

  • Reactivity: The azo group in the former enables chromophore properties, while the methylamino group in the latter enhances nucleophilicity for pharmaceutical derivatization .
  • Spectroscopy: Both show diagnostic IR peaks for -OH (3400–3600 cm⁻¹), but azo derivatives exhibit additional peaks at ~1500 cm⁻¹ for -N=N- .

Substituted Naphthalen-1-ol Derivatives

4-Methoxynaphthalen-1-ol (CAS 84-85-5)

  • Synthesis : Produced via methylation of 1-naphthol .
  • Properties: Higher lipophilicity (logP ~2.8) compared to this compound (logP ~1.2) due to the methoxy group .

4-Fluoronaphthalen-1-ol (CAS 315-53-7)

  • Synthesis : Electrophilic fluorination of naphthalene derivatives .
  • Reactivity: The electron-withdrawing fluorine group reduces electrophilic substitution rates compared to the electron-donating methylamino group .

Table 1: Physical Properties of Substituted Naphthalen-1-ol Derivatives

Compound Melting Point (°C) logP Key Functional Group
This compound 180–182* 1.2 -NHCH₃
4-Methoxynaphthalen-1-ol 95–97 2.8 -OCH₃
4-Fluoronaphthalen-1-ol 110–112 1.9 -F

*Estimated based on analogs .

Amino-Substituted Analogs

4-Amino-2-methylnaphthalen-1-ol Hydrochloride (CAS 83-70-5)

  • Structure: Features an amino (-NH₂) and methyl group at the 2-position .
  • Applications : Used in dye synthesis; the hydrochloride salt enhances water solubility compared to the free base .

Comparison :

  • Bioactivity: this compound derivatives show higher antitubercular activity (MIC ~0.5 µg/mL) than amino-substituted analogs due to improved membrane permeability .
  • Tautomerism: Both compounds exhibit keto-enol tautomerism, but the methylamino group in this compound stabilizes the enol form, enhancing coordination with metal ions .

Pharmaceutical Derivatives

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Duloxetine Impurity C)

  • Synthesis : Prepared via nucleophilic substitution and reduction steps .
  • Applications: A key impurity in duloxetine synthesis; exhibits serotonin-norepinephrine reuptake inhibition at higher concentrations .

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